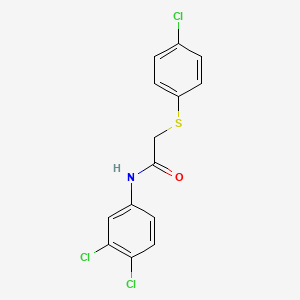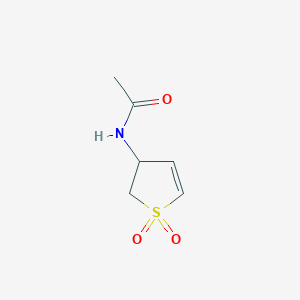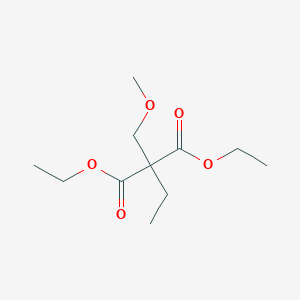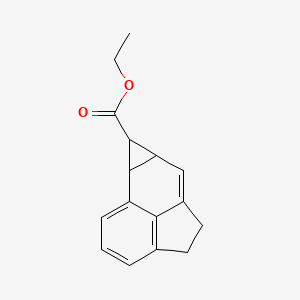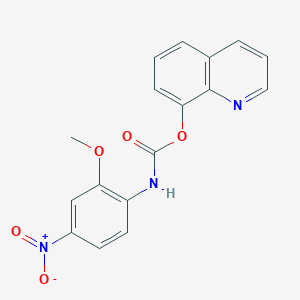![molecular formula C15H16BrN3 B11958372 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline CAS No. 196082-82-3](/img/structure/B11958372.png)
4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-methylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acetic acid.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Cleavage products such as nitro compounds.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored polymers and materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations The diazenyl group can interact with different molecular targets, leading to changes in the electronic properties of the compound
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
- 4-[(4-Bromophenyl)diazenyl]-N,N-diethylaniline
Uniqueness
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in dyeing and as a chemical intermediate.
Propriétés
Numéro CAS |
196082-82-3 |
|---|---|
Formule moléculaire |
C15H16BrN3 |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C15H16BrN3/c1-3-19(2)15-10-8-14(9-11-15)18-17-13-6-4-12(16)5-7-13/h4-11H,3H2,1-2H3 |
Clé InChI |
CNXZCMXCFFGLSZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


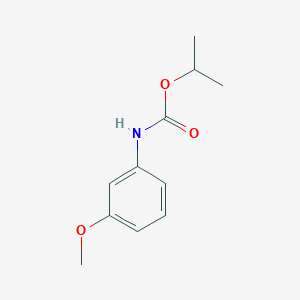

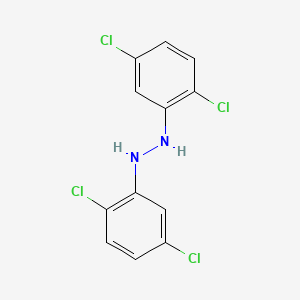

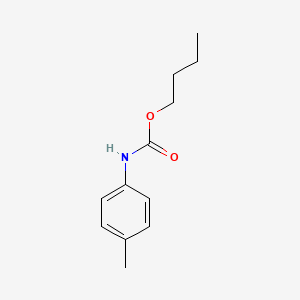


![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
